molecular formula C16H22N2O2 B6495822 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide CAS No. 955790-27-9

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

Cat. No.: B6495822
CAS No.: 955790-27-9
M. Wt: 274.36 g/mol
InChI Key: TUUSXBIFJQDURK-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS 955790-27-9) is a synthetic organic compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol . This tetrahydroquinoline derivative is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). Compounds within this structural class have been investigated as allosteric modulators of Free Fatty Acid Receptor 3 (FFA3 or GPR41), a receptor activated by short-chain fatty acids that is implicated in metabolic regulation, immune response, and inflammatory diseases . Research into such modulators is crucial for developing new therapeutic strategies for conditions like type 2 diabetes and allergic asthma . This product is offered with a purity of 90% or higher and is available in various quantities suitable for high-throughput screening and early-stage research, including 5mg, 10mg, and 25mg options . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-6-15(19)17-13-9-8-12-7-5-10-18(14(12)11-13)16(20)4-2/h8-9,11H,3-7,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUSXBIFJQDURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2C(=O)CC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aniline Derivatives

A common approach involves cyclizing substituted anilines with α,β-unsaturated carbonyl compounds. For example, reacting 4-aminophenylacetic acid with acrolein under acidic conditions yields the tetrahydroquinoline backbone. This method achieves moderate yields (50–65%) but requires careful control of reaction pH and temperature to avoid polymerization side reactions.

Reductive Amination

Alternative routes employ reductive amination of ketones with primary amines. For instance, 1,2,3,4-tetrahydroquinolin-7-amine (CID 28343321) is synthesized via catalytic hydrogenation of quinolin-7-amine derivatives using palladium on carbon (Pd/C) in ethanol. This method offers higher yields (75–85%) and better regioselectivity.

Propanoylation at Position 1

Introducing the propanoyl group at the nitrogen of the tetrahydroquinoline core is critical. Two methods are prominent:

Acylation with Propionyl Chloride

Direct acylation using propionyl chloride in dichloromethane (DCM) with a base like triethylamine (TEA) achieves N-propanoylation. Reaction conditions (0°C to room temperature, 4–6 hours) yield the intermediate 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine with 80–90% efficiency. Excess acylating agent ensures complete conversion, though purification via silica gel chromatography is necessary to remove byproducts.

Enzymatic Catalysis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for regioselective acylation. This method reduces side reactions and achieves 70–75% yields, though scalability remains challenging.

Table 1: Comparison of Propanoylation Methods

MethodReagentsYield (%)Purity (%)
Propionyl ChlorideTEA, DCM85–9095
Enzymatic CatalysisLipase, tert-butanol70–7598
Coupling AgentSolventTime (h)Yield (%)
HBTUDMF1270–75
Isobutyl ChloroformateTHF2460–70

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent (WO1997008155A1) describes tandem acylation-cyclization reactions using nitroquinoxaline intermediates. While innovative, this route suffers from lower yields (40–50%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the tetrahydroquinoline core on Wang resin enables sequential acylation and amidation steps. This approach simplifies purification but is limited by resin loading capacity and costs.

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction rates but pose disposal challenges. Switching to 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent, maintains yields while improving sustainability.

Catalytic Improvements

Employing DMAP (4-dimethylaminopyridine) as a catalyst during acylation reduces reaction times by 30% and improves yields to 85–90% .

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the tetrahydroquinoline core.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline alcohols or amines.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to neuroprotective effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with analogs differing in substituents, molecular weight, and functional groups:

Compound Name / CAS No. Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(1-Propanoyl-THQ-7-yl)butanamide Propanoyl (1), butanamide (7) C₁₇H₂₁N₂O₂* 285.36 g/mol† Hypothesized enzyme inhibition
3,3-Dimethyl-N-(1-propionyl-THQ-7-yl)butanamide (1040661-37-7) Propionyl (1), 3,3-dimethylbutanamide (7) C₁₉H₂₅N₂O₂ 313.42 g/mol Enhanced lipophilicity due to branched chain
4-Fluoro-2-methyl-N-(1-propanoyl-THQ-7-yl)benzenesulfonamide (G512-0390) Propanoyl (1), sulfonamide (7) with fluoro/methyl C₁₉H₂₁FN₂O₃S 400.45 g/mol Sulfonamide group likely enhances tubulin inhibition or CA binding
3,4-Difluoro-N-(1-propanoyl-THQ-7-yl)benzamide (946321-55-7) Propanoyl (1), 3,4-difluorobenzamide (7) C₁₉H₁₈F₂N₂O₂ 344.36 g/mol Fluorine atoms may improve metabolic stability
N-(1-Benzoyl-THQ-7-yl)butanamide (1040661-09-3) Benzoyl (1), butanamide (7) C₂₀H₂₁N₂O₂ 321.40 g/mol Aromatic benzoyl group may increase π-π stacking interactions

*Hypothetical formula based on structural analogs. †Calculated based on formula.

Functional Group Impact on Activity

  • Amide vs. Sulfonamide : Sulfonamide-containing analogs (e.g., G512-0390 , compound 24 in ) exhibit distinct binding profiles, particularly in carbonic anhydrase (CA) inhibition. The sulfonamide group’s strong zinc-binding capacity is critical for CA inhibition, whereas amides may target other enzymes or receptors.
  • Branched vs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving amide coupling under conditions such as DMF/DCC catalysis .
  • Structure-Activity Relationship (SAR): Propanoyl at position 1 is a common feature in analogs with moderate enzymatic activity. Substituents at position 7 dictate target specificity: sulfonamides for CA, benzamides for tubulin, and fluorinated groups for stability.
  • Patent Relevance: Derivatives like D.1.12 (2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-propyl-butanamide) in indicate industrial interest in tetrahydroquinoline-based agrochemicals or pharmaceuticals.

Q & A

Q. Table 1: Optimization of Amide Coupling Reaction Conditions

ParameterTested ConditionsOptimal ChoiceYield ImprovementReference
SolventDCM, THF, DMFDMF+25%
Coupling ReagentEDC/HOBt, DCC, ClCOCOClEDC/HOBt+15%
Temperature0°C, RT, 40°CRT+10%

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationTargetIC50 (nM)NotesReference
4-Bromo substitutionKinase X12.3Improved selectivity
3-Nitro groupTubulin45.7Microtubule disruption
Methanesulfonyl moietyAcetylcholinesterase210.0Moderate inhibition

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